molecular formula C18H14ClN3OS B5944705 3-(4-Chlorophenyl)-2-(methoxymethyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-2-(methoxymethyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5944705
M. Wt: 355.8 g/mol
InChI Key: SXPWSIVYCUGXFT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(methoxymethyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-(methoxymethyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Addition of the methoxymethyl group: This can be done through alkylation reactions using methoxymethyl chloride.

    Incorporation of the thiophen-2-yl group: This might involve a cross-coupling reaction, such as a Stille or Negishi coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the pyrazolo[1,5-a]pyrimidine core or the chlorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-(methyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine
  • 3-(4-Chlorophenyl)-2-(methoxymethyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine

Uniqueness

The presence of the methoxymethyl group and the thiophen-2-yl group in 3-(4-Chlorophenyl)-2-(methoxymethyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine may confer unique electronic and steric properties, potentially leading to distinct biological activities or material properties compared to similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(methoxymethyl)-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c1-23-11-14-17(12-4-6-13(19)7-5-12)18-20-9-8-15(22(18)21-14)16-3-2-10-24-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPWSIVYCUGXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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